α3β4 nAChR Selectivity Over Muscle-Type Receptors
N-[3-(1-chloroethyl)phenyl]benzamide exhibits a stark functional selectivity within the nicotinic acetylcholine receptor (nAChR) family. It acts as a potent antagonist at the human α3β4 nAChR subtype, a target implicated in addiction and pain, but is significantly less potent at the muscle-type nAChR subtype, which is associated with neuromuscular transmission and potential side effects [1][2].
| Evidence Dimension | Functional antagonist activity (EC50) at human nAChR subtypes |
|---|---|
| Target Compound Data | 1.8 nM at α3β4 nAChR |
| Comparator Or Baseline | 30,000 nM (30 µM) at muscle-type nAChR (TE671 cells) |
| Quantified Difference | >16,000-fold higher potency at α3β4 vs. muscle-type |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells (α3β4) [1] vs. functional potency in human TE671 cells (muscle-type) [2] |
Why This Matters
This >16,000-fold selectivity window is critical for researchers needing to specifically probe α3β4 nAChR function without confounding effects from muscle-type receptor engagement.
- [1] EcoDrugPlus Database. Compound ID 2126094. N-[3-(1-chloroethyl)phenyl]benzamide. Antagonist activity at human alpha3beta4 nAChR receptor. Accessed April 16, 2026. View Source
- [2] BindingDB. Affinity Data for BDBM50056147: EC50 at human Nicotinic acetylcholine receptor subtype TE671 (muscle). Accessed April 16, 2026. View Source
